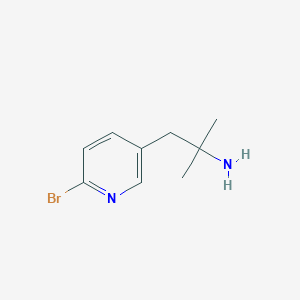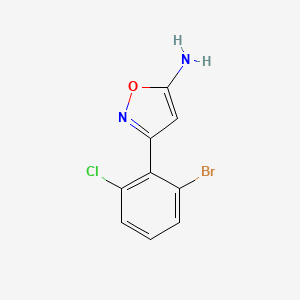
3-(2-Bromo-6-chlorophenyl)isoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-6-chlorophenyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromo-6-chlorophenyl)-1,2-oxazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-6-chlorophenylamine and glyoxylic acid.
Cyclization Reaction: The 2-bromo-6-chlorophenylamine undergoes a cyclization reaction with glyoxylic acid to form the oxazole ring.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Industrial Production Methods
Industrial production methods for 3-(2-bromo-6-chlorophenyl)-1,2-oxazol-5-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-6-chlorophenyl)-1,2-oxazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted oxazoles and phenyl derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
3-(2-Bromo-6-chlorophenyl)-1,2-oxazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 3-(2-bromo-6-chlorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Bromo-6-chlorophenyl)piperidine
- 2-[2-[(2-Bromo-6-chlorophenyl)amino]phenyl]acetic Acid
- 3-(2-Bromo-6-chlorophenyl)prop-2-enal
Uniqueness
3-(2-Bromo-6-chlorophenyl)-1,2-oxazol-5-amine is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C9H6BrClN2O |
|---|---|
Peso molecular |
273.51 g/mol |
Nombre IUPAC |
3-(2-bromo-6-chlorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H6BrClN2O/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,12H2 |
Clave InChI |
MHKCMALMCRQKMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)C2=NOC(=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Bromo-5-chlorophenyl)methyl]piperazine](/img/structure/B13544729.png)


![(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride](/img/structure/B13544756.png)
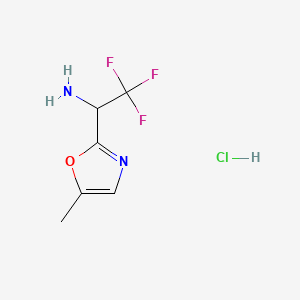
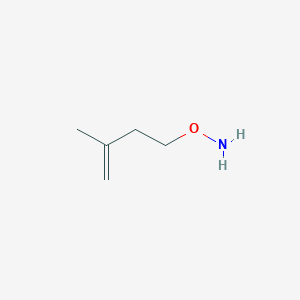
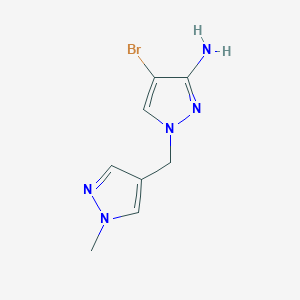
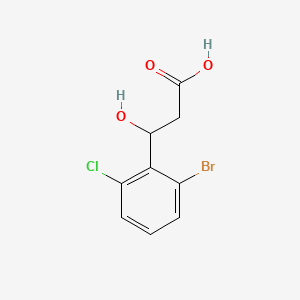
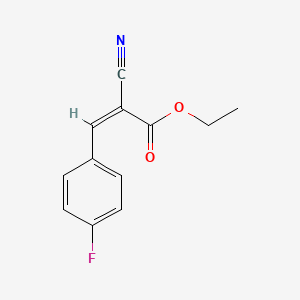
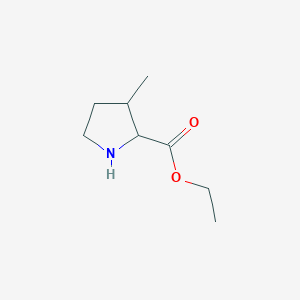
![4-Sulfocalix[4]arene, Hydrate](/img/structure/B13544781.png)
![1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride](/img/structure/B13544782.png)
